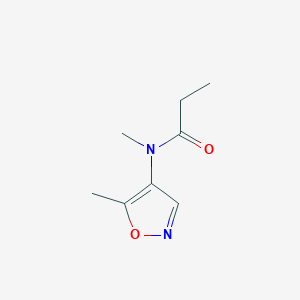![molecular formula C13H16N4 B12888191 1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves multi-step reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be compared with other similar compounds, such as:
Imidazole: Known for its broad range of chemical and biological properties.
Pyrazolo[3,4-d]thiazoles: These compounds also exhibit significant pharmacological activities and are used in medicinal chemistry.
Pyrazoloquinolines: These compounds are known for their anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields.
Propiedades
Fórmula molecular |
C13H16N4 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-ethyl-3-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C13H16N4/c1-2-17-13-11(6-8-15-13)12(16-17)9-10-5-3-4-7-14-10/h3-5,7,15H,2,6,8-9H2,1H3 |
Clave InChI |
DCQFAPLRVWNDAW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(CCN2)C(=N1)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)
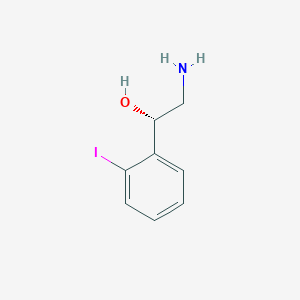

![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)

![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
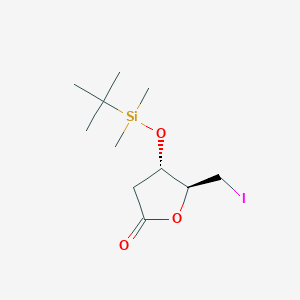
![3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12888166.png)
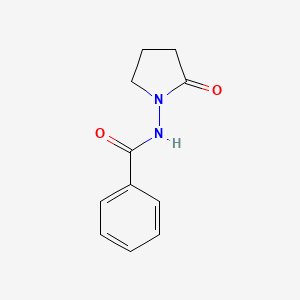

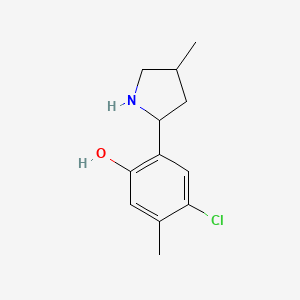
![3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888181.png)
